Carbon tetrachloride

Descripción general

Descripción

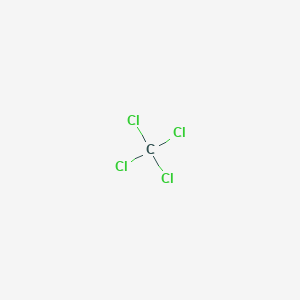

Carbon tetrachloride (CCl₄) is a synthetic halogenated methane derivative with a tetrahedral molecular geometry, where four chlorine atoms replace the hydrogen atoms in methane (CH₄). It is a colorless, volatile liquid with a sweet odor, historically used as a solvent, fire extinguisher, refrigerant, and degreasing agent . Key physical properties include a molar mass of 153.81 g/mol, boiling point of 76.7°C, density of 1.594 g/cm³, and low water solubility (0.8 g/L at 20°C) . Its non-polar nature arises from symmetrical charge distribution, making it miscible with organic solvents but poorly soluble in polar media .

CCl₄ is hepatotoxic and nephrotoxic, primarily through cytochrome P450-mediated metabolism into reactive trichloromethyl (•CCl₃) radicals, which induce lipid peroxidation, endoplasmic reticulum damage, and mitochondrial dysfunction . It is also a potent ozone-depleting substance due to atmospheric chlorine release .

Aplicaciones Científicas De Investigación

Industrial Applications

1.1 Solvent in Chemical Processes

Carbon tetrachloride has historically been used as a solvent in organic chemistry, particularly for reactions requiring a non-polar solvent. It serves as a source of chlorine in the Appel reaction, which is essential for synthesizing chlorinated organic compounds . Additionally, it is employed in the production of semiconductors and as a solvent for fats and oils .

| Application | Description |

|---|---|

| Organic Chemistry | Used as a solvent and chlorine source in reactions |

| Semiconductor Production | Acts as a solvent during manufacturing processes |

| Fats and Oils Processing | Utilized for extracting oils and fats |

1.2 Cleaning Agent

CCl₄ has been widely used as a cleaning agent in dry cleaning and degreasing operations. Its effectiveness at dissolving grease made it a popular choice in machine shops and textile industries before its phase-out due to toxicity concerns .

1.3 Fire Extinguishers

In fire safety, this compound was used as an extinguishing agent due to its non-flammable nature . However, its use has diminished significantly since safer alternatives have become available.

Medical Applications

2.1 Veterinary Medicine

this compound has been utilized as an anthelmintic agent in veterinary medicine, particularly for treating parasitic infections in canines . Its efficacy against intestinal parasites has made it a historical treatment option.

2.2 Research Tool

In biochemical research, this compound is used to induce liver injury in laboratory animals to study hepatotoxicity mechanisms . This application provides insights into liver damage and potential therapeutic interventions.

Environmental Impact and Safety Concerns

Despite its applications, this compound poses significant health risks. It is classified as a potent hepatotoxin, capable of causing severe liver damage and other health issues such as central nervous system impairment and cancer . The International Agency for Research on Cancer (IARC) has identified it as possibly carcinogenic to humans based on animal studies showing increased liver tumor incidence .

Case Studies

4.1 Historical Use in Refrigeration

Before the 1980s, CCl₄ was extensively used in the production of chlorofluorocarbons (CFCs) for refrigeration systems. The environmental impact of CFCs led to regulations that phased out CCl₄ usage globally due to its role in ozone layer depletion .

4.2 Laboratory Research

A study highlighted the use of this compound in liver toxicity research, where it was administered to laboratory animals to evaluate its effects on liver function and structure. This research has contributed significantly to understanding hepatotoxicity mechanisms .

Mecanismo De Acción

El tetracloruro de carbono ejerce sus efectos tóxicos principalmente a través de la formación de intermediarios reactivos. Cuando se metaboliza en el hígado, forma radicales triclorometilo (CCl₃•) y radicales peroxi triclorometilo (CCl₃O₂•), que causan peroxidación lipídica y daño celular . Estos radicales pueden unirse covalentemente a los componentes celulares, lo que lleva a la muerte celular y la lesión hepática . Además, el tetracloruro de carbono induce la liberación de citocinas inflamatorias como el factor de necrosis tumoral-alfa (TNF-α) y el óxido nítrico (NO), lo que contribuye a sus efectos hepatotóxicos .

Compuestos Similares:

- Clorometano (CH₃Cl)

- Diclorometano (CH₂Cl₂)

- Cloroformo (CHCl₃)

- Tetracloroetileno (C₂Cl₄)

Comparación:

- Clorometano: Menos tóxico y menos denso que el tetracloruro de carbono, utilizado principalmente como refrigerante y en la producción de siliconas .

- Diclorometano: Menos tóxico y menos denso, ampliamente utilizado como solvente en removedores de pintura y agentes desengrasantes .

- Cloroformo: Toxicidad similar pero menos denso, históricamente utilizado como anestésico .

- Tetracloroetileno: Menos tóxico y más estable, comúnmente utilizado en la limpieza en seco y el desengrase .

El tetracloruro de carbono es único debido a su alta densidad, no inflamabilidad y potente hepatotoxicidad, lo que lo convierte en un compuesto valioso en la investigación científica a pesar de sus peligros ambientales y para la salud .

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1: Physical Properties of CCl₄ and Analogous Compounds

- Structural Insights : CCl₄ and CF₄ are fully halogenated methanes, but CCl₄’s larger chlorine atoms increase molecular weight and boiling point compared to lighter analogs like CF₄. Chloroform (CHCl₃) retains one hydrogen atom, introducing slight polarity and lower thermal stability .

- Phase Behavior : CCl₄ exhibits near-ideal vapor-liquid equilibrium (VLE) with CO₂, while carbon disulfide (CS₂) shows strong positive deviations due to weaker intermolecular interactions .

Toxicity and Mechanisms

Table 2: Toxicity Profiles

- CCl₄ vs. Chloroform : Both are hepatotoxic, but CCl₄’s lack of hydrogen prevents phosgene formation, shifting toxicity toward lipid peroxidation rather than direct protein binding .

- Environmental Persistence: CCl₄ is a dense non-aqueous phase liquid (DNAPL), persisting in groundwater and requiring bioremediation strategies (e.g., biostimulation with nitrate/sulfate) .

Environmental and Regulatory Impact

- Ozone Depletion : CCl₄ has an ODP of 1.0, comparable to CFC-11 (ODP = 1.0) but higher than HCFCs (ODP = 0.01–0.1). Its atmospheric lifetime exceeds 30 years, releasing chlorine radicals that catalytically destroy ozone .

- Regulatory Status: CCl₄: Banned under the Montreal Protocol; the U.S. EPA classifies it as a high-risk chemical due to carcinogenicity (oral slope factor = 0.13 per mg/kg/day) .

Industrial and Chemical Behavior

- Solvent Interactions : CCl₄ reacts exothermically with natural rubber, incorporating chlorine into polymer chains . In contrast, CS₂ is preferred in vulcanization and rayon production due to higher volatility .

- Fire Suppression : CCl₄ was historically used in fire extinguishers but replaced due to phosgene formation during combustion. Modern alternatives include CO₂ and FM-200 .

Actividad Biológica

Carbon tetrachloride (CCl₄) is a colorless, volatile liquid that has been widely used in industrial applications, particularly as a solvent and in the production of refrigerants. However, its biological activity is of significant concern due to its toxicological effects on various organ systems, particularly the liver and kidneys. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, case studies, and relevant research findings.

Toxicological Overview

This compound exposure can occur through inhalation, oral ingestion, or dermal contact. The major target organs affected by CCl₄ toxicity are the liver, kidneys, and central nervous system (CNS). The following sections detail the acute and chronic effects of CCl₄ exposure.

Acute Toxicity

Acute exposure to this compound can lead to severe liver damage within 24 hours, characterized by symptoms such as:

- Swollen liver

- Ascites

- Hepatic coma

- Death in severe cases

Kidney damage may manifest within 1 to 6 days post-exposure, particularly when associated with liver failure . The acute effects following inhalation include CNS depression, leading to symptoms like headache, weakness, and lethargy .

Chronic Toxicity

Chronic exposure to this compound has been linked to hepatotoxicity and nephrotoxicity. Long-term studies have shown that CCl₄ can induce liver tumors in laboratory rodents after prolonged inhalation or oral administration. The lowest observed effect levels (LOAELs) for carcinogenic effects have been documented at concentrations as low as 25 ppm via inhalation and 20 mg/kg/day orally .

The hepatotoxic effects of this compound are primarily attributed to its metabolic activation in the liver. Upon exposure, CCl₄ is converted into reactive metabolites through cytochrome P450 enzymes, leading to the formation of trichloromethyl radicals. These radicals are responsible for lipid peroxidation and covalent binding to cellular macromolecules, resulting in cellular injury and necrosis .

Table 1: Summary of Toxicological Effects by Route of Exposure

| Exposure Route | Acute Effects | Chronic Effects |

|---|---|---|

| Inhalation | CNS depression, liver damage | Hepatocellular carcinoma |

| Oral | Gastrointestinal irritation | Nephrotoxicity |

| Dermal | Skin irritation | Potential systemic absorption |

Case Studies

Several case reports highlight the severe health impacts associated with this compound exposure:

- Occupational Exposure : Workers exposed to high levels of CCl₄ reported significant hepatic and renal impairment. Notably, individuals with a history of alcohol consumption exhibited exacerbated effects due to increased production of reactive metabolites .

- Animal Studies : In experimental models involving rats and mice, chronic inhalation of CCl₄ led to a dose-dependent increase in liver tumors. For instance, male F344 rats exposed to CCl₄ vapor for 104 weeks showed a significant incidence of liver tumors compared to controls .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study indicated that a single dose of CCl₄ resulted in centrilobular necrosis and fatty degeneration in rat livers. The degree of damage was correlated with the level of exposure and metabolic activation .

- Another investigation demonstrated that CCl₄-induced oxidative stress plays a critical role in cellular injury mechanisms, emphasizing the importance of free radicals in mediating toxicity .

Análisis De Reacciones Químicas

General Reactivity

Carbon tetrachloride is generally inert under normal conditions, but it can undergo reactions when exposed to high temperatures, catalysts, or other reactive substances . Its stability is attributed to the strong carbon-chlorine bonds and the tetrahedral structure of the molecule .

Reduction Reactions

This compound can be reduced to other chloromethanes in the presence of hydrogen and a catalyst, such as iron. The reaction products can include chloroform, dichloromethane, chloromethane, and even methane, depending on the reaction conditions .

Further reduction can occur as follows:

Reactions with Metals

This compound can react vigorously, even explosively, with chemically active metals such as lithium, potassium, barium, aluminum, magnesium, zinc, and uranium .

For example, the reaction with aluminum powder can be explosive:

Halogen Exchange Reactions

This compound is used in the production of chlorofluorocarbons (CFCs) through halogen exchange reactions with hydrogen fluoride (HF) in the presence of a catalyst . This process leads to the formation of various fluorinated compounds, such as trichlorofluoromethane (R-11), dichlorodifluoromethane (R-12), chlorotrifluoromethane (R-13), and carbon tetrafluoride .

Thermal Decomposition

When this compound vapors are passed through a red-hot tube, they can dechlorinate to form tetrachloroethylene and hexachloroethane .

Hydrolysis

This compound can undergo hydrolysis, a process enhanced by high pH or high temperatures . This abiotic degradation is crucial in predicting the movement of this compound plumes in contaminated sites .

Metabolic Reactions

In biological systems, particularly in the liver, this compound is metabolized by cytochrome P450 enzymes . This process results in the formation of the trichloromethyl radical (CCl$$3- ]), a highly reactive intermediate that can cause lipid peroxidation and oxidative damage .

The trichloromethyl radical can react with intracellular molecules, be converted to the trichloromethyl peroxy radical (OOCCl3] radicals to form hexachloroethane, or be further metabolized to carbon dioxide .

Reaction with Hydrogen Atoms

This compound reacts with hydrogen atoms to produce hydrogen chloride and trichloromethyl radical .

The reaction rate varies with temperature and is characterized by an activation energy of 3.45 kcal/mol .

Reaction Thermochemistry Data

This compound participates in various reactions with associated thermochemical data, as outlined below :

Table 1: Reaction Thermochemistry Data

| Reaction | Quantity | Value | Units | Method | Comment |

|---|---|---|---|---|---|

| C8H6MoO3 (solution) + CCl4 (solution) = C8H5ClMoO3 (solution) + CHCl3 (solution) | ΔrH° | -133.1 ± 3.8 | kJ/mol | RSC | Solvent: Tetrahydrofuran |

| CO2 + CCl4 = 2CCl2O | ΔrH° | 38.9 | kJ/mol | N/A | Gas phase |

| ΔrG° | 12.7 | kJ/mol | TDAs | Gas phase | |

| CHCl3 + Cl2 = CCl4 + HCl | ΔrG° | 21.1 | kJ/mol | TDAs | Gas phase |

| ΔrG° | 24.7 ± 3.8 | kJ/mol | TDAs | Gas phase |

Note: RSC stands for Reaction Solution Calorimetry, TDAs for Thermal Desorption Spectroscopy, and N/A for Not Available.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the physicochemical properties of carbon tetrachloride (CCl₄) for reproducibility in studies?

- Methodological Approach : Use standardized techniques such as gas chromatography-mass spectrometry (GC-MS) for purity analysis, differential scanning calorimetry (DSC) for phase transition measurements, and UV-Vis spectroscopy to study solvation behavior. Reference NIST-compiled thermodynamic data (e.g., boiling point: 349.35–350.2 K) for calibration . For Henry’s Law constants, employ headspace analysis coupled with temperature-dependent measurements to validate partitioning behavior .

Q. What strategies are recommended for conducting systematic literature reviews on CCl₄’s environmental fate and toxicity?

- Methodological Approach : Utilize databases like PubMed, Web of Science, and EPA’s ECOTOX, applying search tags for "fate," "exposure," and "human health hazard". Include gray literature (e.g., technical reports, conference proceedings) but apply exclusion criteria: prioritize peer-reviewed studies with quantitative data and avoid high-level fact sheets . Use EPA’s topic-specific search structure (e.g., physical/chemical properties, environmental hazard) to categorize findings .

Q. What analytical methods are validated for detecting trace CCl₄ in water samples?

- Methodological Approach : Follow EPA-approved protocols:

- Purge and Trap GC-MS (detection limit: 0.5 µg/L) for low-concentration aqueous samples.

- Liquid-Liquid Extraction with Electron Capture Detection (ECD) for matrices with organic interference.

Calibrate using EPA’s Practical Quantitation Limit (PQL: 2.1–5 µg/L) to ensure precision .

Advanced Research Questions

Q. How can experimental models be designed to elucidate CCl₄’s hepatotoxic mechanisms while minimizing confounding variables?

- Methodological Approach :

- In vitro : Use primary hepatocytes or HepG2 cells exposed to CCl₄ metabolites (e.g., trichloromethyl radicals). Measure lipid peroxidation (malondialdehyde assay) and glutathione depletion. Include CYP2E1 inhibitors (e.g., disulfiram) to confirm metabolic activation .

- In vivo : Employ rodent models with controlled dosing (oral/intraperitoneal). Monitor serum ALT/AST levels and histopathological changes. Use calcium chelators (e.g., BAPTA-AM) to test disruption of intracellular homeostasis .

Q. What approaches resolve contradictions between epidemiological data and experimental carcinogenicity findings for CCl₄?

- Methodological Approach : Apply the EPA’s weight of evidence framework:

Dose-Response Alignment : Compare human occupational exposure levels (ppm) with rodent bioassay thresholds (mg/kg/day).

Mode of Action (MOA) Analysis : Validate if sustained cytotoxicity and regenerative proliferation (key for liver tumors in rodents) occur at human-relevant doses. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Confounder Adjustment : Account for co-exposures (e.g., alcohol, other hepatotoxins) in epidemiological studies using multivariate regression .

Q. How can heterogeneous data sources (e.g., conflicting toxicity studies, gray literature) be integrated into a cohesive risk assessment?

- Methodological Approach :

- Data Tagging : Classify studies by source type (peer-reviewed vs. government report), data type (primary vs. review), and topic area (e.g., ecological exposure vs. occupational hazard) per EPA’s taxonomy .

- Quality Weighting : Assign higher confidence to studies with transparent methodologies (e.g., IARC’s carcinogenicity assessments) over anecdotal case reports. Use tools like EPA’s IRIS Toxicological Review for dose-response consistency checks .

Métodos De Preparación

Methane Chlorination: Stepwise Radical Substitution

The chlorination of methane (CH₄) remains the most widely documented method for synthesizing carbon tetrachloride. This process proceeds through a free-radical chain mechanism initiated by ultraviolet (UV) light or heat .

Reaction Mechanism and Stoichiometry

The reaction occurs in four sequential steps, each replacing a hydrogen atom with chlorine:

}

\text{Step 1: } & CH_4 + Cl_2 \xrightarrow{h\nu} CH_3Cl + HCl \quad \text{(Methyl chloride)} \

\text{Step 2: } & CH_3Cl + Cl_2 \xrightarrow{h\nu} CH_2Cl_2 + HCl \quad \text{(Dichloromethane)} \

\text{Step 3: } & CH_2Cl_2 + Cl_2 \xrightarrow{h\nu} CHCl_3 + HCl \quad \text{(Chloroform)} \

\text{Step 4: } & CHCl_3 + Cl_2 \xrightarrow{h\nu} CCl_4 + HCl \quad \text{(this compound)}

\end{align}

The overall stoichiometry is:

4 + 4Cl2 \xrightarrow{h\nu} CCl_4 + 4HCl \quad \Delta H < 0 \quad \text{}

Industrial Process Optimization

-

Temperature and Pressure : Reactions are typically conducted at 40–70°C under atmospheric pressure. Elevated temperatures (>100°C) risk overchlorination and byproduct formation .

-

Catalysts : Iron or ferric chloride (FeCl₃) is often used to accelerate the reaction .

-

Purity Control : Distillation towers separate CCl₄ from intermediate chloromethanes and HCl. Final purification involves washing with alkaline solutions (e.g., NaOH) to neutralize residual HCl .

Table 1: Methane Chlorination Parameters

| Parameter | Optimal Range | Byproducts | Yield (%) |

|---|---|---|---|

| Temperature | 40–70°C | CH₃Cl, CH₂Cl₂ | 85–90 |

| Pressure | 1 atm | CHCl₃, HCl | |

| Cl₂:CH₄ Molar Ratio | 4:1 | Polychlorinated |

Carbon Disulfide and Sulfur Chloride Reaction

This method, detailed in US Patent 2110174A , involves reacting carbon disulfide (CS₂) with sulfur dichloride (SCl₂) under elevated pressure and temperature .

Reaction Chemistry

The primary reaction is:

2 + 3SCl2 \rightarrow CCl_4 + 4S \quad \text{(Exothermic)}

Adjusting the SCl₂ excess modifies byproduct ratios (e.g., sulfur monochloride, S₂Cl₂) .

Industrial-Scale Implementation

-

Reactor Design : Tubular steel reactors withstand pressures of 1.5–10 atm. A cooling jacket maintains temperatures between 40–150°C .

-

Distillation : Reaction products are fractionally distilled under pressure. CCl₄ vaporizes first, while sulfur and SCl₂ residues are further processed .

Example:

A pilot-scale run using 4,543 g CS₂ and 18,460 g SCl₂ at 50–70°C and 1.5–2.5 atm yielded 9,115 g CCl₄ (99% purity) .

Table 2: CS₂-SCl₂ Reaction Parameters

| Parameter | Optimal Range | Byproducts | Yield (%) |

|---|---|---|---|

| Temperature | 40–150°C | S, S₂Cl₂ | 95–99 |

| Pressure | 1.5–10 atm | CS₂ (traces) | |

| SCl₂:CS₂ Molar Ratio | 3:1 to 6:1 |

Photochlorination of Chloroform

Photochlorination of chloroform (CHCl₃) offers a targeted route to CCl₄, circumventing intermediate purification steps .

Reaction Dynamics

UV light cleaves Cl₂ into radicals, which abstract hydrogen from CHCl₃:

3 + Cl2 \xrightarrow{h\nu} CCl_4 + HCl

Advantages Over Methane Chlorination

-

Selectivity : Direct conversion minimizes byproducts like CH₂Cl₂ or CH₃Cl .

-

Pressure Conditions : Operates at near-ambient pressure, reducing equipment costs .

Table 3: Photochlorination Parameters

| Parameter | Optimal Range | Byproducts | Yield (%) |

|---|---|---|---|

| Temperature | 25–50°C | HCl | 90–95 |

| Cl₂:CHCl₃ Ratio | 1:1 | Polychlorinated | |

| UV Wavelength | 300–400 nm |

Comparative Analysis of Methods

Efficiency and Scalability

-

Methane Chlorination : High scalability but requires extensive purification.

-

CS₂-SCl₂ Reaction : Superior yields (99%) but demands high-pressure infrastructure .

-

Photochlorination : Energy-efficient but limited to regions with cheap UV sources .

Emerging Trends and Alternatives

Recent patents explore catalytic systems (e.g., zeolites) to improve selectivity in methane chlorination . Additionally, bio-based routes using methane-oxidizing bacteria are under investigation but remain non-commercial.

Propiedades

IUPAC Name |

tetrachloromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGDMQKNWNREIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl4 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | carbon tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020250 | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbon tetrachloride appears as a clear colorless liquid with a characteristic odor. Denser than water (13.2 lb / gal) and insoluble in water. Noncombustible. May cause illness by inhalation, skin absorption and/or ingestion. Used as a solvent, in the manufacture of other chemicals, as an agricultural fumigant, and for many other uses., Liquid, Colorless liquid with a characteristic ether-like odor; [NIOSH], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a characteristic odor., Colorless liquid with a characteristic ether-like odor. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

170.1 °F at 760 mmHg (NTP, 1992), 76.7 °C, 76.80 °C. @ 760.00 mm Hg, 76.5 °C, 170.1 °F, 170 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 793 mg/L at 25 °C, In water, 1160 mg/L at 25 °C, 800 mg/L at 20 °C, Miscible with alcohol, benzene, chloroform, ether, carbon disulfide, petroleum ether, oils, Soluble in ethanol, acetone; miscible with ethyl ether, benzene, chloroform, Soluble in naphtha, 0.793 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.1 (poor), 0.05% | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.5940 g/cu cm at 20 °C, Saturated liquid density: 99.080 lb/cu ft; liquid heat capacity: 0.219 Btu/lb °F; liquid viscosity: 0.922 centipoise; ideal gas heat capacity: 0.130 Btu/lb °F (all at 75 °F), Liquid thermal conductivity: 0.690 Btu-inch/hr-sq ft °F; saturated vapor pressure: 1.874 lb/sq in; saturated vapor density: 0.05069 lb/cu ft (all at 70 °F), Relative density (water = 1): 1.59, 1.59 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.3 (Air = 1), Relative vapor density (air = 1): 5.3, 5.3 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

91 mmHg at 68 °F ; 113 mmHg at 77 °F (NTP, 1992), 115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2, 91 mmHg | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless, clear, heavy liquid, Colorless liquid | |

CAS No. |

56-23-5 | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon tetrachloride [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbon tetrachloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbon-tetrachloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbon tetrachloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL2T97X0V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG4AC4A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-9 °F (NTP, 1992), -22.2 °C, 28.6 °C, -23 °C, -9 °F | |

| Record name | CARBON TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2828 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbon tetrachloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/53 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbon tetrachloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031330 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBON TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0024 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBON TETRACHLORIDE (TETRACHLOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/844 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbon tetrachloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0107.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.